
Toreforant
Overview
Description
Toreforant (JNJ-38518168) is a selective histamine H4 receptor (H4R) antagonist with a binding affinity (Ki) of 8.4 nM for the human H4 receptor and >25-fold selectivity over other histamine receptors (H1, H2, H3) . Mechanistically, this compound inhibits H4R-mediated pathways, which are implicated in chemotaxis of immune cells (e.g., eosinophils, mast cells) and Th17 cytokine signaling .
In clinical trials, this compound showed mixed efficacy across indications:
- Psoriasis: A phase 2 study reported a 14.1% and 8.9% improvement in PASI 75 response rates over placebo at 30 mg and 60 mg doses, respectively, though neither met the predefined 97.5% success threshold .
- Asthma: A phase 2a trial in eosinophilic asthma failed to demonstrate significant improvements in lung function (FEV1) or symptom control .
- A fatal adverse event (hemophagocytic lymphohistiocytosis) in one study led to dose adjustments in subsequent trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toreforant involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring.
Pyrimidine Ring Formation: The introduction of the pyrimidine ring through a condensation reaction with appropriate reagents.
Substitution Reactions: The introduction of various substituents on the benzimidazole and pyrimidine rings to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of reduced analogs.
Substitution: Substitution reactions are common, especially at the nitrogen atoms of the benzimidazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential therapeutic applications .
Scientific Research Applications
Eosinophilic Asthma
A notable application of toreforant is in the treatment of eosinophilic asthma. A phase 2a study evaluated its efficacy in patients with persistent asthma that was inadequately controlled despite current treatments. Although the study aimed to assess improvements in lung function and asthma control scores, results indicated no significant therapeutic benefit compared to placebo at the tested dose of 30 mg .
Rheumatoid Arthritis
This compound has also been studied for its effects on rheumatoid arthritis. Initial phase IIa trials suggested some improvement in signs and symptoms; however, subsequent phase IIb studies failed to demonstrate significant efficacy over placebo . The drug was administered at varying doses (3 mg, 10 mg, and 30 mg) but ultimately did not meet predefined success criteria.
Psoriasis
The compound's potential in treating moderate-to-severe plaque psoriasis was explored through a phase 2 clinical trial. Despite preclinical evidence suggesting that histamine H4 receptor antagonism could ameliorate psoriasis symptoms by modulating immune responses, the results did not show substantial efficacy compared to placebo .
Pharmacological Profile
This compound exhibits a high selectivity for the histamine H4 receptor with a Ki value of approximately 8.4 nM. Its pharmacokinetic profile has been characterized through various studies that assessed safety and tolerability across multiple dosing regimens .
Table 1: Pharmacological Characteristics of this compound
Property | Value |
---|---|
Selectivity | High (H4R) |
Ki Value | 8.4 nM |
Administration Route | Oral |
Safety Profile | Generally well-tolerated with exceptions (e.g., QT prolongation) |
Clinical Trials Conducted | Asthma, RA, Psoriasis |
Preclinical Studies
Preclinical studies have shown that this compound possesses anti-inflammatory properties in animal models of asthma and arthritis. These studies indicated that it could inhibit histamine-induced eosinophil shape changes and demonstrated efficacy in reducing inflammation without significant adverse effects .
Safety and Adverse Effects
While this compound has generally been well tolerated in clinical trials, some concerns have arisen regarding its safety profile. Notably, QT prolongation was observed during preclinical toxicity studies, necessitating caution in its use .
Mechanism of Action
Toreforant exerts its effects by selectively antagonizing the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By blocking the H4 receptor, this compound inhibits the release of pro-inflammatory cytokines and chemokines, reducing inflammation and immune cell migration . The molecular targets include histamine receptors on immune cells such as mast cells, dendritic cells, and macrophages .
Comparison with Similar Compounds
Efficacy Across Indications
Key Observations :
- This compound and JNJ-39758979 both target H4R but differ in safety profiles.
- In asthma, JNJ-39758979 showed promise, while this compound failed, suggesting context-dependent H4R modulation .
Key Observations :
- This compound’s safety profile is favorable in non-RA indications, contrasting with its RA-associated risks .
- First-generation H4R antagonists (e.g., JNJ7777120) faced pharmacokinetic challenges, while this compound exhibited better oral bioavailability .
Structural and Pharmacokinetic Features
Compound | Structure Complexity | Selectivity (H4R vs. H1/H2/H3) | Half-Life | |
---|---|---|---|---|
This compound | Moderate | >25-fold | ~24 hours | |
AZD8871 | High | Not reported | Not reported | |
CVT-6883 | High | Not reported | Not reported |

Key Observations :
- This compound’s simpler structure (vs. AZD8871/CVT-6883) may contribute to its pharmacokinetic stability and oral administration feasibility .
Biological Activity
Toreforant, also known as JNJ-38518168, is a selective antagonist of the histamine H4 receptor (H4R). This compound has garnered attention for its potential therapeutic applications in various inflammatory and allergic conditions, including asthma, rheumatoid arthritis (RA), and psoriasis. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings, including pharmacological studies, clinical trials, and case studies.
Pharmacological Profile
This compound exhibits a high affinity for the H4 receptor with a Ki value of 8.4 ± 2.2 nM, demonstrating excellent selectivity over other histamine receptors (H1, H2, H3) and various other biogenic amine receptors. The compound acts as an antagonist across multiple species and has shown anti-inflammatory effects in preclinical models.
Key Pharmacological Findings
- Histamine Receptor Selectivity : this compound does not significantly interact with the human H2 receptor at concentrations up to 1,000 nM. It exhibits only modest inhibition (56%) of the muscarinic M1 receptor at 1 µM .
- In Vivo Efficacy : In mouse models of asthma and collagen-induced arthritis, this compound demonstrated a reduction in eosinophil counts and other inflammatory markers at doses starting from 5 mg/kg . However, it failed to inhibit histamine-induced scratching or neuropathic pain in rats .
Clinical Trials
This compound has been evaluated in several clinical trials aimed at assessing its efficacy in treating conditions such as rheumatoid arthritis and asthma. The following table summarizes key clinical studies:
Case Studies
In addition to clinical trials, several case studies have highlighted the challenges associated with this compound's therapeutic use:
- Rheumatoid Arthritis : In a Phase IIa study involving 86 patients, this compound was administered at 100 mg/day. Although some symptomatic relief was noted, the study was prematurely terminated due to adverse events related to secondary hemophagocytic lymphohistiocytosis .
- Asthma : A multicenter study randomized 162 patients to receive either placebo or 30 mg of this compound daily for 24 weeks. The primary endpoint—change in pre-bronchodilator forced expiratory volume—showed no significant differences between groups at week 16 .
Safety Profile
Preclinical toxicity studies indicated that this compound possesses a favorable safety profile; however, concerns were raised regarding QT prolongation due to hERG channel inhibition observed in vivo . Clinical trials reported no deaths or serious adverse events; nonetheless, the lack of efficacy led to the discontinuation of several studies.
Q & A
Basic Research Questions
Q. What is Toreforant’s mechanism of action, and how does its receptor selectivity influence experimental design?
this compound (JNJ-38518168) is a potent, selective histamine H4 receptor (H4R) antagonist with a Ki value of 8.4 nM for human H4R and >25-fold selectivity over other histamine receptors (H1R, H2R, H3R) . To validate its mechanism, researchers should:
- Conduct competitive binding assays using radiolabeled H4R ligands.
- Use functional assays (e.g., GTPγS binding or cAMP modulation) to confirm antagonism.
- Cross-test selectivity against H1R/H2R/H3R in transfected cell lines to avoid off-target effects .
Q. What experimental models are most appropriate for evaluating this compound’s efficacy in preclinical studies?
Key models include:
- In vitro : Human mast cell chemotaxis assays (e.g., HLMC migration induced by H4R agonists like JNJ28610244, reversed by this compound) .
- In vivo : Murine arthritis, asthma, and dermatitis models to assess anti-inflammatory effects. For example, this compound reduced joint inflammation in collagen-induced arthritis models .
- Safety : Long-term toxicity studies in rats and primates to evaluate organ-specific effects .
Table 1: this compound’s Receptor Selectivity Profile
Receptor | Ki (nM) | Selectivity Ratio (vs. H4R) |
---|---|---|
H4R | 8.4 | 1 (Reference) |
H1R | >1,000 | >119 |
H2R | >1,000 | >119 |
H3R | 210 | 25 |
Data sourced from in vitro binding assays . |
Advanced Research Questions
Q. How can researchers reconcile this compound’s preclinical success with its failure in Phase IIb rheumatoid arthritis (RA) trials?
Despite promising preclinical data, this compound failed to show efficacy in RA Phase IIb trials . Methodological considerations include:
- Translational gaps : Low homology between human and rodent H4R may limit extrapolation of animal data. Use humanized H4R models or primary human immune cells .
- Biomarker stratification : Analyze cytokine profiles (e.g., IL-6, TNF-α) in patient subgroups to identify responders. This compound showed moderate correlation with pro-inflammatory cytokine reduction in trials .
- Trial design : Optimize dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) modeling from Phase I studies .
Q. What methodological approaches can identify predictive biomarkers for this compound response in inflammatory diseases?
- Multi-omics integration : Combine transcriptomics (e.g., H4R expression in leukocytes) and proteomics (e.g., serum cytokine levels) to identify biomarker panels.
- Longitudinal sampling : Collect serial blood/tissue samples during clinical trials to track dynamic biomarker changes .
- Machine learning : Apply algorithms to correlate biomarker patterns with clinical outcomes (e.g., ACR20 scores in RA) .
Q. How should contradictory data from this compound’s clinical trials (e.g., RA failure vs. psoriasis/atopic dermatitis potential) be analyzed?
- Disease heterogeneity : RA involves complex immune pathways beyond H4R, whereas H4R may play a dominant role in pruritus (itching) pathways in dermatitis .
- Endpoint selection : Use disease-specific endpoints (e.g., Psoriasis Area Severity Index vs. RA joint swelling).
- Post-hoc analysis : Re-examine trial data for subgroups (e.g., patients with elevated eosinophils or IgE levels) .
Guidelines for Researchers
- Data Contradictions : Use meta-analysis frameworks to compare preclinical and clinical data, emphasizing species-specific H4R signaling differences .
- Ethical Compliance : Follow IRB protocols for human trials, particularly when analyzing biomarker data from patient samples .
- Publication Standards : Adhere to journal-specific table/figure guidelines (e.g., Roman numerals for tables, self-explanatory legends) .
Properties
IUPAC Name |
5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRFVPZAXGJLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336756 | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952494-46-1 | |
Record name | Toreforant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952494461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toreforant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOREFORANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LA7G393X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.